
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée est un composé organique synthétique caractérisé par la présence de substituants trifluorométhyle et chloro sur ses cycles phényle.
Méthodes De Préparation
La synthèse de la 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée implique généralement la réaction de dérivés d’aniline appropriés avec des isocyanates. Les conditions réactionnelles incluent souvent l’utilisation de solvants tels que le dichlorométhane ou le tétrahydrofurane, et le processus peut être catalysé par des bases comme la triéthylamine. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle, garantissant un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
La 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner des amines ou d’autres dérivés réduits.
Substitution : Les groupes trifluorométhyle et chloro peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de nouveaux composés. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et d’aluminium, et des nucléophiles comme le méthylate de sodium. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la Recherche Scientifique
La 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme unité de construction dans la synthèse de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions enzymatiques et de la liaison aux protéines.
Industrie : Elle est utilisée dans la production de matériaux avancés ayant des propriétés spécifiques, telles qu’une stabilité accrue et une résistance à la dégradation.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mécanisme D'action
Le mécanisme d’action de la 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée implique son interaction avec des cibles moléculaires, telles que des enzymes ou des récepteurs. Les groupes trifluorométhyle et chloro améliorent l’affinité de liaison et la spécificité du composé, lui permettant de moduler efficacement les voies biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Des composés similaires incluent d’autres dérivés d’urée avec des substituants trifluorométhyle et chloro. Comparée à ces composés, la 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Voici des exemples de composés similaires :
- 1-(3,5-Dichlorophényl)-3-(4-chloro-3-(trifluorométhyl)phényl)urée
- 1-(3,5-Bis(trifluorométhyl)phényl)-3-(4-chlorophényl)urée
Propriétés
Formule moléculaire |
C16H8ClF9N2O |
|---|---|
Poids moléculaire |
450.68 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H8ClF9N2O/c17-12-2-1-9(6-11(12)16(24,25)26)27-13(29)28-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,27,28,29) |
Clé InChI |
NCITVQBWAYORCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


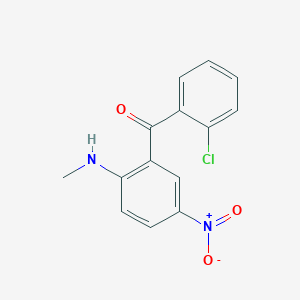
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
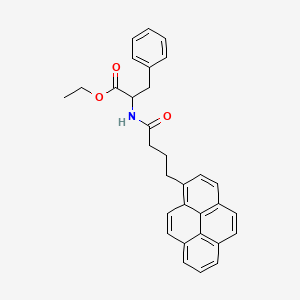
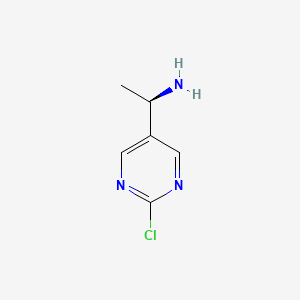
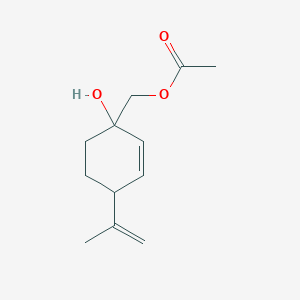

![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
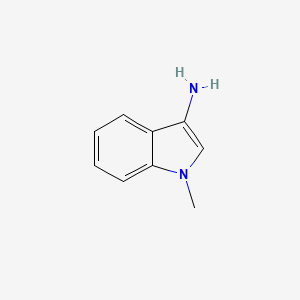
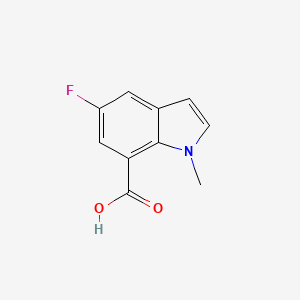


![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
